![molecular formula C21H14N2O5 B2812249 N-(11-氧代-10,11-二氢二苯并[b,f][1,4]噁杂环庚烷-2-基)苯并[d][1,3]二噁烷-5-甲酰胺 CAS No. 921891-16-9](/img/structure/B2812249.png)

N-(11-氧代-10,11-二氢二苯并[b,f][1,4]噁杂环庚烷-2-基)苯并[d][1,3]二噁烷-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

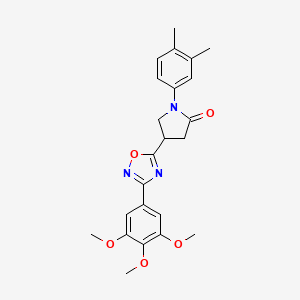

Molecular Structure Analysis

The molecular structure of this compound is complex, as indicated by its IUPAC name. It includes a dibenzo[b,f][1,4]oxazepin ring system, which is a type of heterocyclic compound . The compound also contains an 11-oxo group and a benzo[d][1,3]dioxole-5-carboxamide group .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be inferred from its structure. This compound has a high molecular weight, suggesting it may have a relatively high boiling point and low volatility . It contains several polar functional groups, which could make it soluble in polar solvents .科学研究应用

杂环化学中的合成与多样性

张等人(2015 年)的一项研究研究了多样化的苯并稠合 N-杂环的合成,包括二苯并[b,f][1,4]恶杂环-11(5H)-酮。此过程涉及 N-芳基化反应和化学和区域选择性的分子内反应,展示了该化合物在创建新型杂环结构方面的多功能性。

抗菌剂开发

帕尔卡等人(2017 年)的研究重点在于合成与二苯并[b,f][1,4]恶杂环-10(11H)-酮相关的 novel 化合物。这些化合物显示出有希望的抗菌活性,尤其对金黄色葡萄球菌和枯草芽孢杆菌,突出了它们作为抗菌剂的潜力。

催化不对称反应

任等人(2014 年)的一项研究详细介绍了环状亚胺二苯并[b,f][1,4]恶杂环的不对称炔基化。此过程合成了具有高对映选择性的旋光活性衍生物,表明该化合物在生产手性分子中的效用。

材料合成和物理性质

康斯坦丁诺娃等人(2020 年)的研究利用了二苯并恶杂环结构来构建杂螺旋桨烷。这些化合物因在药物中的潜在修饰和具有独特物理性质的新型材料而备受关注。

作用机制

Target of Action

The primary target of this compound is the Dopamine D2 receptor . Dopamine D2 receptors are a class of G-protein coupled receptors that are prominent in the vertebrate central nervous system (CNS). These receptors are of significant clinical interest, as they are the target of many antipsychotic drugs .

Mode of Action

The compound acts as a selective inhibitor of the Dopamine D2 receptor . By binding to these receptors, it prevents dopamine, a neurotransmitter, from attaching to the receptor and exerting its normal effects. This inhibition can alter the biochemical pathways that are mediated by dopamine .

Biochemical Pathways

The inhibition of Dopamine D2 receptors affects several biochemical pathways. These include the regulation of postsynaptic dopamine receptors, which play a crucial role in functions such as motor control, reward, reinforcement, and addictive behaviors .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effect on Dopamine D2 receptors. This can result in changes in neuronal firing rates and patterns, alterations in the release of other neurotransmitters, and modifications in gene expression .

属性

IUPAC Name |

N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14N2O5/c24-20(12-5-7-18-19(9-12)27-11-26-18)22-13-6-8-16-14(10-13)21(25)23-15-3-1-2-4-17(15)28-16/h1-10H,11H2,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVMACPPDEAYNMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC4=C(C=C3)OC5=CC=CC=C5NC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]benzonitrile](/img/structure/B2812167.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2812175.png)

![6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2812176.png)

![N-(3,4-dimethylphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2812178.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride](/img/structure/B2812179.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethylbenzenesulfonamide](/img/structure/B2812185.png)

![6-Amino-1,3-diazaspiro[4.5]decane-2,4-dione;hydrochloride](/img/structure/B2812187.png)

![8-Thia-2-azaspiro[4.5]decane-3-carboxylic acid;hydrochloride](/img/structure/B2812189.png)